molecular formula C16H19NO4 B13670645 Methyl (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylate

Methyl (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylate

Cat. No.: B13670645
M. Wt: 289.33 g/mol
InChI Key: WIQVHGPYLAPXQM-UHFFFAOYSA-N
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Description

Methyl (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylate is a chiral spirocyclic compound featuring a unique azaspiro[2.4]heptane core. This structure combines a cyclopropane ring fused with a pyrrolidine system, conferring conformational rigidity that is advantageous in medicinal chemistry, particularly for enhancing target binding affinity. The compound is synthesized via a multi-step process involving cyclopropanation and peptide coupling. For example, methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride (CAS: 1296797-07-3) is a key intermediate, prepared by treating a proline derivative with SOCl₂ in methanol, yielding a 99% conversion rate . The carbobenzoxy (Cbz) protecting group is introduced at the 5-position to stabilize the amine during subsequent reactions, as seen in the synthesis of SARS-CoV-2 3CL protease inhibitors like CMX990 .

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

5-O-benzyl 6-O-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate

InChI

InChI=1S/C16H19NO4/c1-20-14(18)13-9-16(7-8-16)11-17(13)15(19)21-10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3

InChI Key

WIQVHGPYLAPXQM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2(CC2)CN1C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclopropanation Approach Using Metal Carbenoids

This method is extensively described in patent US8927739B2 and related literature. The key steps are:

  • Starting from a 4-exocyclic methylene-substituted proline derivative.
  • Treatment with metal carbenoid reagents generated via the Simmons-Smith reaction or its variants, such as diethylzinc with chloroiodomethane or diiodomethane in the presence of trifluoroacetic acid.
  • This reaction adds a cyclopropane ring to the exocyclic double bond, forming the spirocyclopropane structure characteristic of 5-azaspiro[2.4]heptane.
  • Subsequent functional group manipulations introduce the methyl ester and Cbz protecting group.

Advantages:

  • High regio- and stereoselectivity.
  • Well-established reaction conditions with scalable reagents.

Limitations:

  • Use of sensitive and potentially hazardous reagents (e.g., diethylzinc).
  • Multistep purification may be necessary.

Vinyl Azide Cyclization and Alder-Ene Reaction

An alternative, catalyst-free approach is reported in the Chinese patent CN108299445B. The method involves:

  • Synthesis of vinyl azide precursors via nucleophilic substitution reactions starting from primary amines and propargyl bromide.
  • Heating the vinyl azide in an aprotic solvent such as toluene at 60–120 °C for 6–15 hours under nitrogen atmosphere.
  • The vinyl azide undergoes thermal decomposition to form an azapropenidine intermediate.
  • This intermediate undergoes an intramolecular Alder-ene (ene) reaction to cyclize, forming the 1,5-azaspiro[2.4]heptane core with cis stereochemistry.
  • The product is purified by silica gel chromatography.

Advantages:

  • No need for metal catalysts or strong acids/bases.
  • Operational simplicity and mild reaction conditions.
  • High stereoselectivity yielding a single cis-isomer.

Limitations:

  • Requires preparation of vinyl azide intermediates.
  • Moderate reaction times and temperatures.

Cyclopropanation/Dibromocyclopropanation Followed by Debromination

A refined method described in the peer-reviewed article from Molecules (2020) involves:

  • Starting with N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid methyl ester.
  • Addition of dibromocarbene species to the exocyclic double bond to form dibromocyclopropane intermediates.
  • Debromination of these intermediates via hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere, which proceeds more efficiently than radical reductions.
  • Final deprotection and purification steps yield the target compound.

Key Experimental Details:

Step Reagents/Conditions Yield (%) Notes
Dibromopropanation Sodium tribromomalonate (CBr3CO2Na), CH2Cl2, 70 °C, 5.5 h 80 Dibromo derivatives not isolated; used as mixtures
Debromination Pd/C catalyst, H2 atmosphere, 40 °C, 48 h 83 Hydrogenolysis preferred over radical reduction
Deprotection & Purification Acidic aqueous work-up, flash chromatography - Final purification to isolate pure compound

Advantages:

  • Improved yields and fewer intermediate purification steps.
  • Suitable for industrial scale-up.

Limitations:

  • Requires handling of dibromocarbene species.
  • Longer reaction times for debromination.

Comparative Summary of Preparation Methods

Preparation Method Key Features Advantages Limitations
Metal Carbenoid Cyclopropanation Simmons-Smith reaction on exocyclic methylene High stereoselectivity, well-established Sensitive reagents, multi-step purification
Vinyl Azide Thermal Cyclization Thermal decomposition and Alder-ene reaction Catalyst-free, mild conditions, stereoselective Requires vinyl azide precursor synthesis
Dibromocyclopropanation & Debromination Dibromocarbene addition followed by hydrogenolysis Improved yields, fewer purification steps Handling of dibromocarbene, longer reaction times

Research Findings and Notes

  • The stereochemistry of the product is consistently (S)-configured at the spiro center, confirmed by optical rotation and NMR analysis.
  • Hydrogenolysis using Pd/C under hydrogen atmosphere is superior for debromination steps compared to radical methods, enhancing yield and purity.
  • The vinyl azide method produces exclusively the cis-isomer due to the stereospecific Alder-ene cyclization.
  • Industrial synthesis favors methods minimizing hazardous reagents and maximizing yield and purity, with the dibromocyclopropanation/debromination route showing promise.
  • Protecting groups such as Cbz are introduced early in the synthesis to prevent side reactions and facilitate purification.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester

The methyl ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid:

Reaction Type Conditions Product Key Features
SaponificationAqueous KOH/MeOH, 50% KOH, 32 h (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylic acidRetains stereochemistry; avoids cyclopropane ring opening.
Acidic HydrolysisHCl (2 M), rt Same as aboveMild conditions preserve sensitive functional groups.

This reaction is pivotal for converting the ester into a carboxylic acid intermediate, which is further utilized in peptide couplings or metal-catalyzed reactions .

Cbz Deprotection

The Cbz group is selectively removed under catalytic hydrogenation or acidic conditions to expose the secondary amine:

Method Conditions Product Notes
HydrogenolysisH₂, Pd/C, MeOH/THF (S)-5-Azaspiro[2.4]heptane-6-carboxylic acidRequires inert atmosphere; preserves cyclopropane integrity.
Acidic CleavageHBr/AcOH, rt Free amine hydrobromide saltAvoids use of flammable reagents (e.g., H₂).

The liberated amine participates in alkylation, acylation, or urethanization reactions to generate derivatives for biological screening .

Functionalization of the Amine

After deprotection, the secondary amine undergoes further modifications:

Acylation

  • Reagents : Acetic anhydride, benzoyl chloride

  • Conditions : Et₃N, CH₂Cl₂, 0°C → rt

  • Product : N-Acetyl/N-benzoyl derivatives

  • Application : Enhances lipophilicity for improved pharmacokinetics.

Alkylation

  • Reagents : Alkyl halides (e.g., methyl iodide)

  • Conditions : K₂CO₃, DMF, 60°C

  • Product : N-Alkylated spirocyclic compounds

  • Application : Expands structural diversity for SAR studies .

Cyclopropane Ring Reactivity

The spiro[2.4]heptane cyclopropane ring exhibits stability under standard conditions but can undergo ring-opening under extreme stress:

Reaction Conditions Outcome
Thermal Degradation>200°C, prolonged heatingPartial ring opening to form linear alkene
Oxidative StressOzone, radical initiatorsCleavage to diacid or ketone derivatives

These reactions are typically avoided during synthesis to maintain the compound’s conformational rigidity, which is crucial for its biological activity .

Stereochemical Integrity

The (S)-configuration at C6 is retained during most reactions due to the steric protection offered by the spirocyclic framework. Racemization is observed only under strongly basic (pH >12) or high-temperature conditions (>100°C) .

Scientific Research Applications

It appears the query is about the applications of Methyl (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylate. However, the provided search results primarily discuss related compounds such as 5-Azaspiro(2.4)heptane-5,6-dicarboxylic acid derivatives and (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, which are key intermediates in the synthesis of antiviral drugs like Ledipasvir .

Based on the search results, here's what can be gathered regarding the applications of related azaspiro[2.4]heptane derivatives:

Key Derivatives and Their Applications

  • (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid: This compound is a key intermediate in the industrial synthesis of Ledipasvir, a potent non-structural protein 5A (NS5A) inhibitor used for treating Hepatitis C Virus infections (HCV) .
  • 5-Azaspiro[2.4]heptane-6-carboxylic acid derivatives: These derivatives are useful intermediates in the synthesis of biologically active molecules, particularly in the preparation of drugs for treating HCV .

Synthesis Methods and Importance

  • The preparation methods for (S)-5-R-5-azaspiro[2.4]heptane-6-carboxylic acid involve dissolving a compound in an inert solvent and adding alkali to perform a reaction, offering high stereoselectivity without needing chiral separation .
  • An improved process for preparing 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives is crucial for synthesizing biologically active molecules, especially in the context of HCV inhibitors . The traditional methods, like the Simmon-Smith reaction, have drawbacks such as incomplete conversion and the use of hazardous reagents, making improved methods highly desirable .

Mechanism of Action

The mechanism of action of MFCD29058964 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Comparative Data

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Protecting Group/Substituent Key Applications
This compound 1296797-07-3 C₁₄H₁₆ClNO₄ 191.66 (HCl salt) Cbz (carbobenzoxy) SARS-CoV-2 protease inhibitors
(S)-5-tert-Butoxycarbonyl-5-azaspiro[2.4]heptane-6-carboxylic acid 1129634-44-1 C₁₂H₁₉NO₄ 265.28 tert-Butoxycarbonyl (BOC) Intermediate for NS5A inhibitors in hepatitis C research
Benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride - C₁₄H₁₈ClNO₂ 267.76 Benzyl Building block in chiral drug synthesis
(S)-tert-Butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate 1262397-26-1 C₁₂H₂₂N₂O₂ 226.32 BOC and aminomethyl Peptide mimetics and CNS-targeting molecules

Research Findings and Therapeutic Relevance

  • Antiviral Applications: this compound derivatives are critical intermediates in CMX990, a SARS-CoV-2 3CL protease inhibitor with nanomolar potency. The spirocyclic core reduces metabolic degradation, improving bioavailability .
  • Hepatitis C Research : BOC-protected analogs (e.g., 1129634-44-1) serve as precursors to NS5A inhibitors, demonstrating picomolar activity in clinical candidates .
  • Conformational Advantages: The azaspiro[2.4]heptane scaffold restricts rotational freedom, enhancing binding to protease active sites compared to non-spirocyclic analogs .

Biological Activity

Methyl (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylate is a complex organic compound with significant implications in pharmaceutical chemistry, particularly as an intermediate in the synthesis of antiviral agents. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has a unique spirocyclic structure characterized by two interconnected rings sharing a single nitrogen atom. The molecular formula is C16H19NO4C_{16}H_{19}NO_{4} with a molar mass of approximately 289.33 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular Formula C16H19NO4
Molar Mass 289.33 g/mol
IUPAC Name 5-O-benzyl 6-O-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate
InChI Key WIQVHGPYLAPXQM-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound is primarily linked to its role in synthesizing antiviral agents, particularly those targeting the hepatitis C virus (HCV). Research indicates that this compound acts as an effective intermediate in the development of drugs aimed at inhibiting HCV replication.

The mechanism involves reductive cleavage when treated with specific reagents, leading to the formation of biologically active derivatives. Interaction studies have shown that this compound interacts with various biological targets, including enzymes related to HCV replication and extended-spectrum beta-lactamase inhibitors .

Synthesis

The synthesis of this compound typically involves multi-step processes that include:

  • Formation of the Spirocyclic Framework : Utilizing cyclization reactions to construct the spirocyclic structure.
  • Functionalization : Introduction of the carboxylate and benzyl groups through various organic reactions.
  • Purification : Employing chromatography techniques to isolate the desired compound from by-products.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in drug development:

  • Antiviral Drug Development : Research has shown that derivatives synthesized from this compound exhibit potent activity against HCV, demonstrating its utility in the pharmaceutical industry for developing new antiviral therapies .
  • Comparative Studies : A comparative analysis with similar compounds revealed that this compound possesses unique features that enhance its biological activity.
    Compound NameStructure TypeUnique Features
    Methyl 6-Aminospiro[3.3]heptane-2-carboxylateSpirocyclicContains an amino group at a different position
    4-Spirocyclopropyl prolineSpirocyclicKnown for its application in hepatitis C treatments
    Methyl (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acidSpirocyclicVariation with a methyl group affecting activity

Q & A

What are the key steps for synthesizing Methyl (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylate, and how are intermediates characterized?

Level: Basic
Methodological Answer:
The synthesis typically involves a multi-step process starting from chiral proline derivatives. For example, a proline precursor (e.g., 21 in ) is treated with SOCl₂ and DMF in methanol at 0°C under nitrogen to yield the methyl ester hydrochloride salt. Key steps include:

  • Esterification: Use of SOCl₂/MeOH to convert carboxylic acids to methyl esters .
  • Protection: Introduction of the Cbz (carbobenzoxy) group via standard carbamate-forming reactions.
  • Characterization: Intermediates are analyzed using NMR (¹H/¹³C), HPLC for enantiomeric excess, and mass spectrometry. For example, the final product in was confirmed by 99% yield and light-yellow oil consistency .

How can researchers ensure enantiomeric purity during synthesis?

Level: Advanced
Methodological Answer:
Enantioselective synthesis often employs chiral catalysts or auxiliaries. describes a phase-transfer catalysis (PTC) approach using a chinchonidine-derived catalyst to achieve asymmetric induction during the allylic alkylation of a glycine imine analogue. Critical factors include:

  • Catalyst Loading: 5–10 mol% of the chiral catalyst.
  • Reaction Monitoring: Chiral HPLC or polarimetry to track enantiomeric excess (ee).
  • Work-Up: Crystallization or chromatography to isolate the desired enantiomer .

What challenges arise in scaling up the synthesis of this spirocyclic compound?

Level: Advanced
Methodological Answer:
Scaling up from milligram to multigram quantities introduces challenges such as:

  • Exothermic Reactions: Controlled addition of reagents (e.g., SOCl₂) to prevent thermal runaway .
  • Solvent Volume Optimization: highlights a scalable procedure using DMSO/water for hydrolysis, reducing solvent waste .
  • Purification: Column chromatography becomes impractical; alternatives like recrystallization or distillation are prioritized .

How do conflicting yields reported in literature arise, and how should they be addressed?

Level: Advanced (Data Contradiction Analysis)
Methodological Answer:
Discrepancies in yields (e.g., 99% in vs. 50% in ) may stem from:

  • Reaction Conditions: Temperature control (e.g., room temp vs. reflux) .
  • Catalyst Degradation: Moisture-sensitive catalysts losing activity in humid environments .
  • Resolution Steps: Racemization during work-up if acidic/basic conditions are poorly controlled.
    Mitigation: Replicate protocols exactly, validate purity via orthogonal methods (e.g., NMR + LC-MS), and document batch-specific variables .

What role does this compound play in antiviral drug development?

Level: Intermediate
Methodological Answer:
The compound is a key intermediate in synthesizing ledipasvir, an NS5A inhibitor for hepatitis C. Its spirocyclic structure confers rigidity, enhancing target binding. notes its use in industrial-scale antiviral synthesis, where the tert-butoxycarbonyl (Boc) and Cbz groups facilitate selective deprotection during late-stage functionalization .

Which analytical techniques are critical for confirming spirocyclic structure and stability?

Level: Basic
Methodological Answer:

  • X-ray Crystallography: Definitive proof of spirocyclic conformation and stereochemistry .
  • Dynamic NMR: Detects ring-flipping or stereochemical instability in solution .
  • Stability Studies: Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) to assess hydrolytic sensitivity of ester and carbamate groups .

How can catalytic methods improve the sustainability of this synthesis?

Level: Advanced
Methodological Answer:

  • Phase-Transfer Catalysis (PTC): Reduces solvent use and enables aqueous/organic biphasic conditions ( ) .
  • Flow Chemistry: Continuous processing minimizes waste and improves heat management, as suggested in for related spiro compounds .
  • Biocatalysis: Lipases or esterases for enantioselective hydrolysis, though not yet reported for this specific compound .

What are the best practices for handling and storing this compound?

Level: Basic
Methodological Answer:

  • Storage: –20°C under nitrogen to prevent hydrolysis of the ester and Cbz groups .
  • Handling: Use anhydrous solvents and gloveboxes to avoid moisture-induced degradation .
  • Safety: PPE (gloves, goggles) due to skin/eye irritation risks (H315/H319 in ) .

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